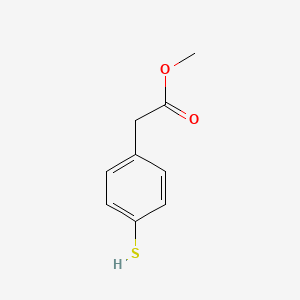

Methyl 4-mercaptophenylacetate

説明

Methyl 4-mercaptophenylacetate is a phenylacetic acid derivative with a thiol (-SH) substituent at the para position of the aromatic ring and a methyl ester functional group. Replacing the carboxylic acid (-COOH) with a methyl ester (-COOCH₃) yields the molecular formula C₉H₁₀O₂S and a calculated molecular weight of 182.09 g/mol. The thiol group confers unique reactivity, such as nucleophilicity and susceptibility to oxidation, distinguishing it from other phenylacetic acid esters.

特性

分子式 |

C9H10O2S |

|---|---|

分子量 |

182.24 g/mol |

IUPAC名 |

methyl 2-(4-sulfanylphenyl)acetate |

InChI |

InChI=1S/C9H10O2S/c1-11-9(10)6-7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3 |

InChIキー |

NVQIKIDABBHFGT-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CC1=CC=C(C=C1)S |

製品の起源 |

United States |

類似化合物との比較

Reactivity and Functional Group Influence

- Methyl 4-Mercaptophenylacetate: The thiol group (-SH) enables participation in disulfide bond formation and metal coordination. However, notes its lack of reactivity in enzyme-mediated conjugation without glutathione (GSH), highlighting context-dependent behavior .

- Methyl 4-Methoxyphenylacetate : The electron-donating methoxy group (-OCH₃) activates the aromatic ring toward electrophilic substitution. Its higher density (1.135 g/mL) suggests strong intermolecular interactions .

- Methyl 4-Chlorophenylacetate : The electron-withdrawing chloro group (-Cl) deactivates the ring, making it less reactive in electrophilic processes. Its regulatory compliance makes it critical in pharmaceutical manufacturing .

- Sulfanyl Analogs : The sulfanyl group (-S-) in Methyl 2-(4-chlorophenyl)sulfanylacetate may act as a leaving group or participate in nucleophilic substitution reactions .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing methyl 4-mercaptophenylacetate, and how can its purity be validated?

Methodological Answer: Methyl 4-mercaptophenylacetate can be synthesized via esterification of 4-mercaptophenylacetic acid using methanol under acidic catalysis (e.g., H₂SO₄). Post-synthesis, purity validation requires chromatographic techniques (HPLC or GC-MS) coupled with spectroscopic characterization (¹H/¹³C NMR) to confirm the absence of unreacted starting materials or side products like disulfide byproducts. Quantify thiol content via Ellman’s assay (DTNB reagent) to assess functional group integrity .

Q. Q2. How does the thiol group in methyl 4-mercaptophenylacetate influence its stability under varying pH conditions?

Methodological Answer: The thiol group is prone to oxidation, forming disulfide bonds under neutral to basic conditions. Stability studies should be conducted in buffered solutions (pH 3–9) at 25–37°C, monitored via UV-Vis spectroscopy (λ = 412 nm for thiol quantification). For long-term storage, inert atmospheres (N₂) and reducing agents (e.g., TCEP) are recommended to prevent oxidation .

Advanced Research Questions

Q. Q3. How can methyl 4-mercaptophenylacetate be selectively conjugated to proteins without cross-reactivity with other cysteine residues?

Methodological Answer: Enzyme-mediated strategies, such as glutathione S-transferase (GST)-catalyzed conjugation, exploit the specificity of GST for glutathione (GSH) motifs. Methyl 4-mercaptophenylacetate’s thiol group does not react in this system unless a GSH tag is engineered into the target protein. This ensures selectivity, as shown in studies where excess free thiols (e.g., 100-fold 4-mercaptophenylacetate) did not interfere with GST-mediated conjugation .

Q. Q4. What analytical techniques resolve contradictions in reactivity data for methyl 4-mercaptophenylacetate in enzyme inhibition assays?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., buffer composition, redox state). Use orthogonal methods:

Q. Q5. How can methyl 4-mercaptophenylacetate be utilized as a building block for synthesizing thiol-responsive drug delivery systems?

Methodological Answer: The thiol group enables disulfide bond formation, critical for redox-sensitive linkers. For example:

Polymer synthesis: React with PEG-diacrylate to form disulfide-crosslinked nanoparticles.

Drug conjugation: Link to anticancer agents (e.g., doxorubicin) via a disulfide spacer.

Validate responsiveness using glutathione (10 mM) to trigger drug release, monitored via fluorescence or HPLC .

Experimental Design & Data Analysis

Q. Q6. What strategies ensure reproducibility in synthesizing methyl 4-mercaptophenylacetate derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Standardized protocols: Use anhydrous solvents and controlled reaction temperatures (±2°C).

- Batch tracking: Document reagent lots and purification methods (e.g., column chromatography vs. recrystallization).

- Quality control: Mandate ≥95% purity (HPLC) and consistent NMR spectral profiles across batches .

Q. Q7. How should researchers address discrepancies in bioactivity data between in vitro and in vivo studies involving methyl 4-mercaptophenylacetate?

Methodological Answer:

- Pharmacokinetic profiling: Measure plasma stability, tissue distribution, and metabolite formation (e.g., ester hydrolysis to 4-mercaptophenylacetic acid).

- Redox environment adjustment: Mimic in vivo glutathione levels (1–10 mM) in vitro to assess thiol-disulfide equilibrium shifts.

- Statistical validation: Use multivariate analysis to account for variables like animal strain or dosing regimen .

Safety & Handling

Q. Q8. What precautions are critical when handling methyl 4-mercaptophenylacetate in biochemical assays?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile thiols.

- Antioxidants: Include TCEP (1 mM) in buffers to prevent disulfide formation.

- Waste disposal: Quench excess thiols with oxidizing agents (e.g., H₂O₂) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。